Cholesterylpropionat

Übersicht

Beschreibung

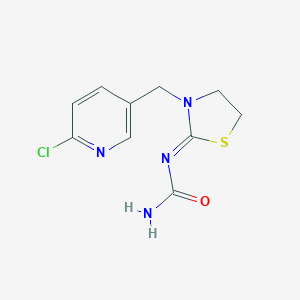

Cholesteryl propionate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by its synonyms Cholest-5-en-3beta-yl propionate and 胆甾烯基丙酸酯 .

Synthesis Analysis

While specific synthesis methods for Cholesteryl propionate were not found in the search results, cholesterol-based compounds have seen recent advances in synthesis and applications . The synthesis of cholesterol derivatives is a complex process that involves multiple steps and various chemical reactions .Molecular Structure Analysis

Cholesteryl propionate has a molecular formula of C30H50O2 and a molecular weight of 442.72 . It is a cholesteric liquid crystal . The structure of Cholesteryl propionate is complex, with a steroid skeleton of four fused rings .Physical And Chemical Properties Analysis

Cholesteryl propionate has a melting point of 97-100°C . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Atherosklerose-Forschung

Cholesterylpropionat wurde hinsichtlich seiner potenziellen Rolle in der Atherosklerose-Forschung untersucht. Es wird verwendet, um die Mechanismen zu verstehen, durch die Propionatderivate den Cholesterinstoffwechsel und die Entwicklung atherosklerotischer Läsionen beeinflussen können .

Medizinische Chemie

In der medizinischen Chemie wird this compound auf seine bioaktiven Eigenschaften untersucht. Es dient als Vorläufer oder Zwischenprodukt bei der Synthese von Molekülen mit potenziellen therapeutischen Wirkungen, insbesondere im Bereich lipidbedingter Störungen .

Biochemische Assays

Diese Verbindung wird als Reagenz für biochemische Assays in der Life-Science-Forschung verwendet. Es wird in verschiedenen Assays eingesetzt, um biologische Prozesse und die Auswirkungen von Cholesterolderivaten auf Zellfunktionen zu untersuchen .

Ernährungswissenschaftliche Studien

This compound ist an Ernährungswissenschaftlichen Studien beteiligt, um die Auswirkungen von Cholesterolderivaten auf die Ernährung und den Stoffwechsel zu untersuchen. Es hilft zu verstehen, wie verschiedene Bestandteile der Nahrung metabolische Merkmale im Zusammenhang mit Cholesterin modulieren können .

Kosmetische Anwendungen

In der Kosmetikindustrie wird this compound auf seine weichmachenden und hautpflegenden Eigenschaften untersucht. Es wird für die Verwendung in Hautpflegeprodukten in Betracht gezogen, um die Hautbarrierefunktion und die Feuchtigkeit zu verbessern .

Industrielle Anwendungen

This compound findet Anwendungen in industriellen Umgebungen, insbesondere bei der Herstellung von cholesterischen Flüssigkristallen. Diese Materialien werden in Displays und anderen Geräten verwendet, da sie einzigartige Lichtreflexions- und Transmissionseigenschaften aufweisen .

Wirkmechanismus

Target of Action

Cholesterol Propionate, also known as Cholesteryl Propionate, primarily targets the lipid synthesis pathways in the body . It interacts with key enzymes involved in fatty acid and cholesterol synthesis . The compound’s primary targets are therefore the biochemical pathways responsible for lipid metabolism.

Mode of Action

Cholesterol Propionate acts as an inhibitor of fatty acid and cholesterol synthesis . It interacts with its targets and results in a decrease in the synthesis of fatty acids and cholesterol, even at low concentrations . This interaction leads to changes in the lipid profile of the body, affecting both fatty acid and cholesterol levels .

Biochemical Pathways

Cholesterol Propionate affects the biochemical pathways involved in fatty acid and cholesterol synthesis . By inhibiting these pathways, it reduces the production of fatty acids and cholesterol in the body . The downstream effects of this inhibition include a decrease in lipid accumulation and a potential reduction in the risk of conditions associated with high lipid levels, such as atherosclerosis .

Pharmacokinetics

It is known that the compound reduces intestinal cholesterol absorption . This reduction in absorption impacts the bioavailability of cholesterol, leading to lower cholesterol levels in the body .

Result of Action

The molecular and cellular effects of Cholesterol Propionate’s action include a decrease in fatty acid and cholesterol synthesis . This leads to a reduction in lipid accumulation in the body . At the cellular level, Cholesterol Propionate increases regulatory T-cell numbers and interleukin (IL)-10 levels in the intestinal microenvironment, which in turn suppresses the expression of Niemann-Pick C1-like 1 (Npc1l1), a major intestinal cholesterol transporter .

Action Environment

The action, efficacy, and stability of Cholesterol Propionate can be influenced by various environmental factors. For instance, the gut microbiota plays a pivotal role in the production of short-chain fatty acids, including propionate . A diet rich in fiber can increase the production and circulating levels of propionate, potentially enhancing the efficacy of Cholesterol Propionate . Conversely, a low-fiber diet can lead to a reduction in gut microbiota diversity and a decrease in the production and circulating levels of propionate .

Safety and Hazards

Zukünftige Richtungen

Research on cholesterol and its derivatives, including Cholesteryl propionate, is ongoing. Future therapeutic directions include understanding the mechanism by which CETP mediates lipid transfer, which can guide the design of more effective CETP inhibitors that combat atherosclerotic cardiovascular disease . Additionally, the role of cholesterol in atherosclerosis and cardiovascular disease is a significant area of research .

Biochemische Analyse

Biochemical Properties

Cholesterol Propionate, like other short-chain fatty acid derivatives, plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the Niemann-Pick C1-like 1 (Npc1l1), a major intestinal cholesterol transporter . The nature of these interactions involves the modulation of the expression of these transporters, thereby influencing cholesterol metabolism .

Cellular Effects

Cholesterol Propionate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to reduce serum cholesterol levels through an immunomodulatory mechanism, thereby influencing the overall metabolic profile of the organism .

Molecular Mechanism

The molecular mechanism of Cholesterol Propionate involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to regulate the expression of the Npc1l1 transporter, thereby modulating intestinal cholesterol absorption .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cholesterol Propionate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Cholesterol Propionate can vary with different dosages in animal models. For instance, in a study using a mouse model receiving a high-cholesterol diet, it was found that treatment with propionic acid, a related compound, reduced intestinal cholesterol absorption and aortic atherosclerotic lesion area .

Metabolic Pathways

Cholesterol Propionate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can have effects on metabolic flux or metabolite levels . For instance, it has been shown to play a role in the regulation of cholesterol metabolism, interacting with the Npc1l1 transporter .

Transport and Distribution

Cholesterol Propionate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can have effects on its localization or accumulation . For instance, it has been shown to modulate the expression of the Npc1l1 transporter, thereby influencing the distribution of cholesterol within the organism .

Subcellular Localization

The subcellular localization of Cholesterol Propionate and its effects on activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-7-28(31)32-23-15-17-29(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)30(26,6)18-16-27(24)29/h11,20-21,23-27H,7-10,12-19H2,1-6H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCORPVHYPHHRKB-NXUCFJMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

633-31-8 | |

| Record name | Cholesteryl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=633-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-propanoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cholest-5-en-3β-yl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.